2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid
Description
Properties
Molecular Formula |
C14H23N3O2 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-[1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C14H23N3O2/c1-3-17-13(8-11(2)15-17)10-16-6-4-12(5-7-16)9-14(18)19/h8,12H,3-7,9-10H2,1-2H3,(H,18,19) |
InChI Key |
UEQKRAJOVKUJHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)CN2CCC(CC2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
-
Reactants : Ethyl acetoacetate and 1-ethylhydrazine.
-
Conditions : Reflux in ethanol (12 h), yielding 1-ethyl-3-methyl-1H-pyrazol-5-ol.
-
Chlorination : Treatment with thionyl chloride (SOCl₂) converts the hydroxyl group to chloromethyl, producing 5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol, reflux, 12 h | 75% | |
| Chlorination | SOCl₂, 0–20°C, 1 h | 85% |
Alkylation of Piperidin-4-ylacetic Acid Esters
The piperidine nitrogen is alkylated using the chloromethyl pyrazole derivative. A two-step sequence is employed:
Ester Protection
Piperidin-4-ylacetic acid is protected as its ethyl ester to prevent side reactions during alkylation:
N-Alkylation
-
Reactants : Ethyl piperidin-4-ylacetate, 5-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole.
-
Base : DIEA (N,N-diisopropylethylamine).
-
Yield : 65% (ethyl 2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetate).
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | SOCl₂, MeOH, 0°C→rt | 90% | |
| Alkylation | DCM, DIEA, rt, 24 h | 65% |
Ester Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed to the free acid using aqueous lithium hydroxide (LiOH):
-
Workup : Acidification with HCl, extraction with ethyl acetate.
-
Yield : 88% (2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid).
Alternative Method: Reductive Amination
An alternative route employs reductive amination to couple the pyrazole aldehyde with piperidin-4-ylacetic acid:
Aldehyde Synthesis
Reductive Amination
-
Reactants : Piperidin-4-ylacetic acid ethyl ester, pyrazole aldehyde.
-
Yield : 52% (ethyl 2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetate).
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxidation | MnO₂, CH₂Cl₂, rt | 78% | |
| Reductive Amination | NaBH₃CN, MeOH | 52% |
Comparative Analysis of Methods
-
Alkylation Route : Higher overall yield (65% alkylation + 88% hydrolysis = 57% total) but requires hazardous SOCl₂.
-
Reductive Amination : Lower yield (52%) but avoids chlorinated intermediates.
-
Key Factor : Scalability favors the alkylation method due to robust yields and commercial availability of reagents.
Characterization and Validation
Critical analytical data for intermediates and the final compound include:
-
¹H NMR : Piperidine protons (δ 3.0–3.5 ppm), pyrazole protons (δ 7.2–7.6 ppm), acetic acid (δ 2.3–2.6 ppm).
-
MS (ESI) : [M+H]⁺ calculated for C₁₅H₂₄N₃O₂: 278.2; observed: 279.1.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the pyrazole ring.
Substitution: Nucleophilic substitution reactions can be carried out to replace the acetic acid moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium acetate in acetic acid.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Central Nervous System (CNS) Disorders
Research indicates that compounds with similar structural features exhibit significant effects on the CNS. The piperidine moiety is often associated with neuroactive properties, making this compound a candidate for treating conditions such as anxiety and depression. Studies have shown that derivatives with pyrazole groups can modulate neurotransmitter systems, potentially leading to therapeutic effects in mood disorders .
Metabolic Disorders
The inhibition of specific enzymes related to metabolic syndrome is a promising application area. Compounds structurally related to this acetic acid derivative have been implicated in the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which plays a critical role in glucose metabolism and fat accumulation. This suggests potential applications in managing obesity and type 2 diabetes .
Antimicrobial Activity
Emerging research has demonstrated that similar pyrazole-containing compounds exhibit antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways . The acetic acid derivative may be evaluated for its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study 1: Neuropharmacological Evaluation
A study investigated the effects of piperidine derivatives on anxiety-like behaviors in animal models. The results indicated that compounds similar to 2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid significantly reduced anxiety levels, suggesting potential use in developing anxiolytic medications .
Case Study 2: Antidiabetic Activity
In vitro studies demonstrated that related compounds could effectively inhibit the activity of enzymes involved in glucose metabolism, leading to reduced blood sugar levels in diabetic models. These findings support further exploration of this acetic acid derivative as a therapeutic agent for diabetes management .
Comparative Analysis Table
| Application Area | Similar Compounds Studied | Key Findings |
|---|---|---|
| CNS Disorders | Piperidine derivatives | Significant reduction in anxiety-like behaviors |
| Metabolic Disorders | Pyrazole derivatives | Inhibition of glucose metabolism enzymes |
| Antimicrobial Activity | Pyrazole-containing compounds | Effective against S. aureus and E. coli |
Mechanism of Action
The mechanism of action of 2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid involves its interaction with specific molecular targets. The pyrazole ring is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity, while the acetic acid moiety facilitates its solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- Piperidine ring : A six-membered nitrogen-containing heterocycle.
- Pyrazole substituent : A five-membered aromatic ring with ethyl and methyl groups at positions 1 and 3, respectively.
- Acetic acid group : A carboxylic acid at the 4-position of the piperidine.
The table below compares this compound with structurally related analogs from the evidence:
Key Observations:
Pyrazole vs. Other Heterocycles: The target compound’s pyrazole group (1-ethyl-3-methyl) differs from ’s pyrazole (4-amino-5-methyl), which lacks a piperidine backbone . Pyrazole derivatives are known for hydrogen-bonding capabilities, influencing solubility and target binding.
Acetic Acid vs. Ester Derivatives :
- The acetic acid group in the target compound contrasts with the methyl ester in , which would alter solubility (ester = more lipophilic) and metabolic stability .
Molecular Weight and Complexity :
- The target compound (277.35 g/mol) is smaller than ’s thiazole-pyrrole derivative (347.43 g/mol), suggesting differences in bioavailability and membrane permeability .
Pharmacological Potential:
- Piperidine-Pyrazole Synergy : Piperidine rings are common in CNS-targeting drugs (e.g., antihistamines), while pyrazoles exhibit anti-inflammatory and kinase-inhibitory activity. The combination may target dual pathways.
- Comparative Bioactivity : highlights compounds like pomalidomide derivatives (C₁₉H₂₀N₄O₆) with anti-cancer activity, suggesting the target compound’s acetic acid group could mimic carboxylate pharmacophores in similar therapies .
Biological Activity
The compound 2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid (commonly referred to as the pyrazole derivative) has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activities, including its synthesis, mechanisms of action, and relevant case studies.
The compound's chemical structure includes a piperidine ring substituted with a pyrazole moiety, which is known for imparting various biological activities. The molecular formula is , and it has a molecular weight of approximately 251.33 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with pyrazole-containing reagents. Various synthetic routes have been explored to enhance yield and purity, with some studies focusing on asymmetric synthesis to improve selectivity for biological targets .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole structure have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism often involves the inhibition of key enzymes such as topoisomerase II and EGFR .
Table 1: Summary of Anticancer Activities
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Lung Cancer | A549 | 5.0 | Topoisomerase II inhibition |
| Breast Cancer | MDA-MB-231 | 4.5 | EGFR inhibition |
| Colorectal Cancer | HT29 | 6.0 | Microtubule stabilization |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Efficacy
| Pathogen | MIC (mg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Highly Active |
| Escherichia coli | 0.025 | Active |
| Pseudomonas aeruginosa | 0.100 | Moderately Active |
Anti-inflammatory Effects
Studies have indicated that pyrazole derivatives can exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This activity has potential implications in treating conditions like arthritis and other inflammatory diseases .
Case Studies
- Study on Anticancer Properties : A recent study evaluated the effects of various pyrazole derivatives on breast cancer cells, revealing that the compound significantly reduced cell viability through apoptosis induction .
- Antimicrobial Efficacy : In another study, a series of piperidine derivatives were tested for their antibacterial activity against clinical isolates, showing promising results for the pyrazole derivative in inhibiting bacterial growth .
- In Vivo Studies : Animal models have demonstrated that administration of this compound can lead to reduced tumor growth rates in xenograft models, indicating its potential as an effective anticancer agent .
The biological activities of 2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid are largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Compounds containing the pyrazole moiety often inhibit enzymes critical for cancer cell proliferation.
- Receptor Modulation : The interaction with receptors involved in inflammatory responses contributes to its anti-inflammatory properties.
Q & A
Basic: What are the common synthetic pathways for synthesizing 2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid?
Methodological Answer:
Synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-keto esters, as seen in analogous pyrazole derivatives .
- Step 2: Alkylation of the pyrazole nitrogen using ethyl halides to introduce the 1-ethyl substituent .
- Step 3: Coupling the pyrazole moiety to a piperidine ring via a methylene bridge. This may involve nucleophilic substitution or reductive amination .
- Step 4: Functionalization of the piperidine ring with an acetic acid group using carboxyethylation or hydrolysis of ester intermediates .
Key challenges include regioselectivity in pyrazole alkylation and maintaining stereochemical integrity during piperidine modification.
Advanced: How can experimental design (e.g., factorial design) optimize reaction conditions for this compound’s synthesis?
Methodological Answer:
Statistical methods like Design of Experiments (DoE) reduce trial-and-error approaches:
- Variables: Temperature, solvent polarity, catalyst loading, and reaction time .
- Response Surface Methodology (RSM): Identifies optimal conditions for yield and purity. For example, a central composite design could maximize coupling efficiency between pyrazole and piperidine .
- Case Study: A study on similar heterocycles achieved 85% yield by optimizing solvent (DMF vs. THF) and temperature (80°C vs. 60°C) via DoE .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the pyrazole and piperidine substitution patterns. For example, coupling constants in the piperidine ring (e.g., axial vs. equatorial protons) indicate conformational stability .
- HPLC-MS: Validates purity and molecular weight. A C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient is effective for polar derivatives .
- IR Spectroscopy: Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bonds in intermediates .
Advanced: How can computational methods (e.g., quantum mechanics) predict reactivity or guide synthesis?
Methodological Answer:
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states to predict favorable pathways. For example, simulations of pyrazole-piperidine coupling could identify energy barriers for SN2 vs. SN1 mechanisms .
- AI-Driven Optimization: Machine learning algorithms analyze historical reaction data to recommend solvent-catalyst pairs. ICReDD’s platform integrates experimental and computational data to accelerate discovery .
Basic: How is the biological activity of this compound assessed in preclinical studies?
Methodological Answer:
- In Vitro Assays: Enzymatic inhibition screens (e.g., acetylcholinesterase for neuroactivity) or receptor-binding studies (e.g., GPCRs) .
- Cell-Based Models: Cytotoxicity assays (MTT) in cancer lines or antimicrobial testing (MIC) against Gram-positive/negative bacteria .
- Dose-Response Curves: EC₅₀/IC₅₀ values quantify potency. For agrochemical analogs, pesticidal activity is tested via insect mortality rates .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Compare assay conditions (e.g., buffer pH, cell line variability). For example, discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays .
- Structural-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., ethyl vs. methyl groups on pyrazole) to isolate key pharmacophores .
- Orthogonal Validation: Confirm results using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
Advanced: How are reaction mechanisms elucidated for key steps in the synthesis?
Methodological Answer:
- Isotopic Labeling: Track atom migration (e.g., ¹⁸O in hydrolysis steps) .
- Kinetic Isotope Effects (KIE): Differentiate between concerted (low KIE) and stepwise mechanisms (high KIE) .
- In Situ Spectroscopy: Real-time monitoring via FTIR or Raman identifies intermediates (e.g., imine formation during reductive amination) .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Column Chromatography: Silica gel with gradients of ethyl acetate/hexane for polar intermediates .
- Recrystallization: Use ethanol/water mixtures for carboxylic acid derivatives. Purity is verified via melting point and HPLC .
- Acid-Base Extraction: Separate the acetic acid moiety from neutral impurities using aqueous NaHCO₃ .
Advanced: How can AI-driven platforms like COMSOL enhance process scalability?
Methodological Answer:
- Multi-Physics Modeling: Simulate heat/mass transfer in reactors to avoid hotspots during exothermic steps (e.g., alkylation) .
- Reactor Design: Optimize batch vs. continuous flow systems using CFD simulations. For example, microreactors improve mixing for high-yield coupling reactions .
- Predictive Maintenance: AI algorithms detect catalyst degradation trends, enabling timely replacement .
Advanced: What methodologies address stereochemical challenges in piperidine functionalization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
